A Senior Application Scientist's Guide to Ethyl 1,4-Diazepane-1-carboxylate: Synthesis, Reactivity, and Applications
A Senior Application Scientist's Guide to Ethyl 1,4-Diazepane-1-carboxylate: Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Diazepane Scaffold
In the landscape of modern medicinal chemistry, the 1,4-diazepane ring system stands out as a "privileged scaffold." Its inherent conformational flexibility and the strategic placement of two nitrogen atoms make it a cornerstone for developing a wide array of therapeutic agents, from central nervous system modulators to anti-cancer agents[1][2]. Ethyl 1,4-diazepane-1-carboxylate is a particularly valuable derivative of this core structure. The presence of an ethyl carbamate on one nitrogen and a free secondary amine on the other provides a powerful tool for sequential, site-selective functionalization. This guide offers an in-depth examination of this key building block, from its fundamental properties to its practical application in synthetic workflows.
Core Compound Identification and Properties
The first step in any rigorous scientific endeavor is the unambiguous identification of the material . Ethyl 1,4-diazepane-1-carboxylate is identified by the CAS Number 18739-39-4 [3][4].
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Registry Number | 18739-39-4 | [3] |
| Molecular Formula | C₈H₁₆N₂O₂ | [3] |
| Molecular Weight | 172.22 g/mol | [5] |
| IUPAC Name | ethyl 1,4-diazepane-1-carboxylate | [5] |
| Physical Form | Solid | |
| InChI Key | CYXOGUSFYRBSJU-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CCOC(=O)N1CCCNCC1 | [5] |
Synthesis and Strategic Reactivity
The utility of Ethyl 1,4-diazepane-1-carboxylate lies in the differential reactivity of its two nitrogen atoms. The nitrogen at position 1 is protected as a carbamate, rendering it significantly less nucleophilic. In contrast, the nitrogen at position 4 is a secondary amine, which serves as the primary site for synthetic elaboration.
Conceptual Synthetic Pathway
The synthesis of N-protected diazepanes is a well-established field, often involving cyclization strategies. The ethyl carbamate group is typically introduced to protect one of the amine functionalities, allowing for selective reaction at the other nitrogen. This strategic protection is paramount for building molecular complexity in a controlled manner.
Caption: Synthetic utility of Ethyl 1,4-diazepane-1-carboxylate.
Core Reactivity Insights
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N4-Position (Secondary Amine): This is the primary reactive site for nucleophilic attack. It readily undergoes reactions such as:
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Alkylation: Reaction with alkyl halides (R-X) under basic conditions to introduce alkyl substituents.
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Acylation: Reaction with acyl chlorides (R-COCl) or acid anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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-
N1-Position (Carbamate): The ethyl carbamate is a robust protecting group, stable to many conditions used to modify the N4-position. It can be removed later in a synthetic sequence, typically via acidic or basic hydrolysis, to liberate the N1 amine for subsequent functionalization. This two-step, selective functionalization is the key advantage of this reagent.
Applications in Medicinal Chemistry and Drug Discovery
The 1,4-diazepane nucleus is a recurring motif in compounds targeting the central nervous system and in oncology. Its ability to adopt various low-energy conformations allows it to interact with a diverse range of biological targets. The development of novel diazepine derivatives is an active area of research for creating agents with antipsychotic, anticonvulsant, antibacterial, and anticancer properties[1].
For instance, the synthesis of complex thieno[3][5]diazepine derivatives with potential anticancer activity often starts from precursors that allow for the construction of the core diazepine ring[6]. Similarly, the creation of novel 1,4-benzodiazepines, a class of drugs with significant therapeutic history, can involve intramolecular coupling reactions where a pre-formed, functionalized nitrogen-containing ring is essential[7]. Ethyl 1,4-diazepane-1-carboxylate serves as an ideal starting point for building libraries of such compounds for screening and lead optimization.
Experimental Protocol: N4-Benzylation
This protocol provides a representative example of how to selectively functionalize the N4-position. The benzylation of the secondary amine is a common step in building more complex molecular architectures.
Objective: To synthesize Ethyl 4-benzyl-1,4-diazepane-1-carboxylate.
Materials:
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Ethyl 1,4-diazepane-1-carboxylate (1.0 eq)
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Benzyl bromide (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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Acetonitrile (CH₃CN), anhydrous
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Deionized water
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Brine (saturated NaCl solution)
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Ethyl acetate
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1,4-diazepane-1-carboxylate (1.0 eq) and anhydrous acetonitrile.
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Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirring suspension.
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Electrophile Addition: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
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Workup:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl 4-benzyl-1,4-diazepane-1-carboxylate.
Caption: Workflow for N4-Benzylation protocol.
Safety and Handling
As with any chemical reagent, proper handling is essential. Ethyl 1,4-diazepane-1-carboxylate is classified with specific hazards that require appropriate safety precautions.
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GHS Hazard Statements: According to PubChem, this compound is associated with the following hazards:
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Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated place, preferably a chemical fume hood, to avoid inhalation of dust or vapors[8][9].
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat[8][10].
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling[8][10].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[8][9].
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Spectroscopic Characterization Profile
While detailed spectra should be acquired for each batch, the structural features of Ethyl 1,4-diazepane-1-carboxylate give rise to a predictable spectroscopic signature.
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¹H NMR: Expect to see signals corresponding to the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons). The protons on the diazepane ring will appear as complex multiplets in the aliphatic region. A signal for the N-H proton of the secondary amine should also be present, which is typically broad and may exchange with D₂O.
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¹³C NMR: Key signals would include the carbonyl carbon of the ester at ~155-170 ppm, the -OCH₂- carbon at ~60-65 ppm, and several signals in the aliphatic region for the carbons of the seven-membered ring.
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbamate group is expected around 1700-1720 cm⁻¹. C-H stretching bands will be present below 3000 cm⁻¹, and an N-H stretching band for the secondary amine would appear around 3300-3400 cm⁻¹.
References
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Ethyl 1,4-diazepane-1-carboxylate, 97% CAS#: 18739-39-4 . ChemWhat. [Link]
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Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 . PubChem. [Link]
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Safety Data Sheet . CATO Research Chemical Inc.. [Link]
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Safety Data Sheet . Angene Chemical. [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents . Der Pharma Chemica. [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance . Bentham Science. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines . MDPI. [Link]
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Synthesis and characterization of some 1,4-diazepines derivatives . Journal of Chemical and Pharmaceutical Research. [Link]
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Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate . PubMed Central. [Link]
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Spectra Problem #7 Solution . University of Calgary. [Link]
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Search Results . Beilstein Journal of Organic Chemistry. [Link]
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H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review . YouTube. [Link]
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Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] . YouTube. [Link]
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][5]diazepines, and Their Cytotoxic Activity . MDPI. [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review . PubMed. [Link]
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